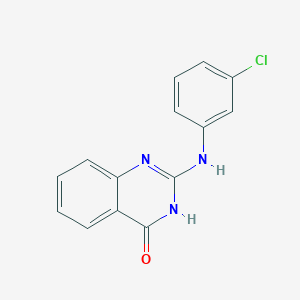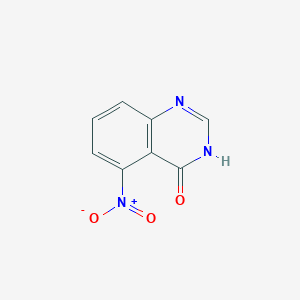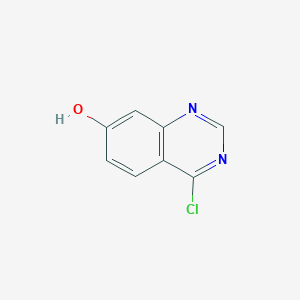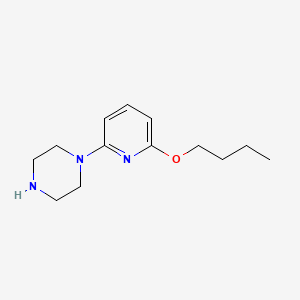
1-(6-丁氧基吡啶-2-基)哌嗪
描述
1-(6-Butoxypyridin-2-Yl)Piperazine is a heterocyclic compound with the molecular formula C13H21N3O It features a piperazine ring substituted at one nitrogen atom with a 6-butoxypyridin-2-yl group
科学研究应用
1-(6-Butoxypyridin-2-Yl)Piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
The primary targets of 1-(6-Butoxypyridin-2-Yl)Piperazine are the Histamine H3 receptor (H3R) and Sigma-1 receptors (σ1R) . These receptors play a crucial role in various physiological processes. The H3R is known to regulate the release of histamine and other neurotransmitters in the brain, while the σ1R is involved in modulating the function of other receptors.
Mode of Action
1-(6-Butoxypyridin-2-Yl)Piperazine interacts with its targets, the H3R and σ1R, leading to changes in the receptor’s activity
Pharmacokinetics
One of the major metabolites of a similar compound, buspirone, is 1-pyrimidinylpiperazine (1-pp), which may contribute to the pharmacological activity . Buspirone has a volume of distribution of 5.3 L/kg, a systemic clearance of about 1.7 L/h/kg, an elimination half-life of about 2.5 hours, and the pharmacokinetics are linear over the dose range 10 to 40mg . These properties might give some insight into the ADME properties of 1-(6-Butoxypyridin-2-Yl)Piperazine.
生化分析
Biochemical Properties
1-(6-Butoxypyridin-2-Yl)Piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and receptor binding. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in biochemical pathways .
Cellular Effects
The effects of 1-(6-Butoxypyridin-2-Yl)Piperazine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways or signal transduction, leading to changes in cellular behavior. These effects are essential for understanding how the compound can be used in therapeutic settings and its potential side effects .
Molecular Mechanism
At the molecular level, 1-(6-Butoxypyridin-2-Yl)Piperazine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, altering the biochemical pathways in which these enzymes are involved. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-Butoxypyridin-2-Yl)Piperazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity. Long-term studies in vitro and in vivo are essential to understand these temporal effects and their implications for therapeutic use.
Dosage Effects in Animal Models
The effects of 1-(6-Butoxypyridin-2-Yl)Piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or receptor binding. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition or disruption of cellular processes. Understanding these dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .
Metabolic Pathways
1-(6-Butoxypyridin-2-Yl)Piperazine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the metabolism of other compounds, leading to changes in metabolic pathways. These interactions are essential for understanding the compound’s role in metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1-(6-Butoxypyridin-2-Yl)Piperazine within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s activity and its potential therapeutic effects. Understanding the transport and distribution of the compound is essential for optimizing its use in therapeutic settings .
Subcellular Localization
The subcellular localization of 1-(6-Butoxypyridin-2-Yl)Piperazine is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localizations can influence the compound’s activity and its interactions with other biomolecules. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic use .
准备方法
Synthetic Routes and Reaction Conditions: 1-(6-Butoxypyridin-2-Yl)Piperazine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with butanol to form 2-butoxypyridine, which is then reacted with piperazine under basic conditions to yield the desired product . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods: Industrial production of 1-(6-Butoxypyridin-2-Yl)Piperazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
化学反应分析
Types of Reactions: 1-(6-Butoxypyridin-2-Yl)Piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridine derivatives .
相似化合物的比较
1-(6-Methoxypyridin-2-Yl)Piperazine: Similar structure but with a methoxy group instead of a butoxy group.
1-(6-Ethoxypyridin-2-Yl)Piperazine: Similar structure but with an ethoxy group instead of a butoxy group.
1-(6-Propoxypyridin-2-Yl)Piperazine: Similar structure but with a propoxy group instead of a butoxy group.
Uniqueness: 1-(6-Butoxypyridin-2-Yl)Piperazine is unique due to its specific butoxy substitution, which can influence its chemical reactivity, solubility, and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
属性
IUPAC Name |
1-(6-butoxypyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-3-11-17-13-6-4-5-12(15-13)16-9-7-14-8-10-16/h4-6,14H,2-3,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOHEYKESQFZEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=N1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650767 | |
| Record name | 1-(6-Butoxypyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-07-4 | |
| Record name | 1-(6-Butoxy-2-pyridinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Butoxypyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


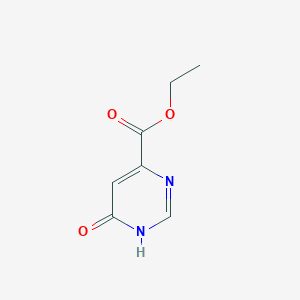
![N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1437709.png)
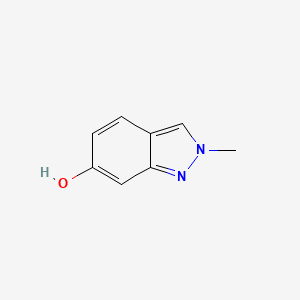
![Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437712.png)
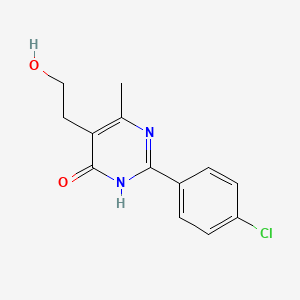
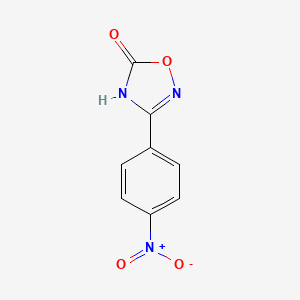
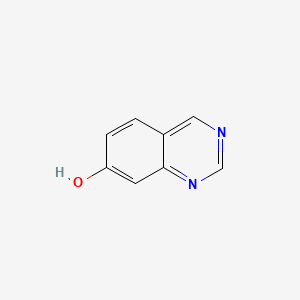
![N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B1437717.png)
![6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1437718.png)
![[4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B1437719.png)

